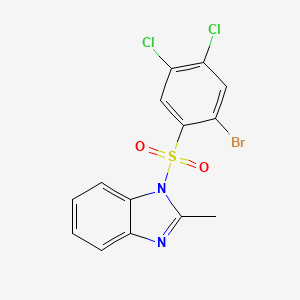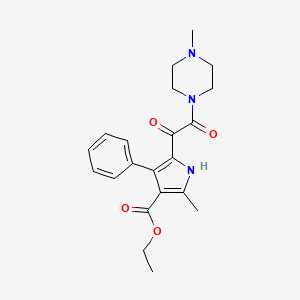
ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of this class, featuring additional functional groups that include an ester, a ketone, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which suggests a potential pathway for the synthesis of the compound . Additionally, the use of triethylamine has been reported to facilitate the synthesis of pyrrole derivatives from commercially available starting materials, indicating that similar conditions might be applicable for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for tautomeric mixtures and isomerism. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of E and Z isomers, which were confirmed by NMR spectroscopy and GIAO DFT calculations . This suggests that the molecular structure of the compound may also exhibit isomerism, which could be elucidated using similar spectroscopic techniques.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclization, azo-coupling, and dehydration. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involved an acid-catalyzed dehydration reaction . The reactivity of the compound towards such reactions could be inferred based on its functional groups, which include an ester that could be susceptible to hydrolysis and a ketone that could undergo condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their substituents. For example, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, and the compound exhibited intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . These findings suggest that the compound may also form similar intramolecular interactions, affecting its physical properties such as solubility and melting point.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is involved in the synthesis of various pyrrole derivatives. Dawadi and Lugtenburg (2011) demonstrated its use in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its potential in creating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Biological Applications
- The compound plays a role in the development of antimicrobial agents. A study focused on synthesizing new derivatives of pyrrole with antimicrobial properties found that modifying atoms of chlorine, amide, and 1,3-oxazole fragments in pyrrole derivatives, including those similar to this compound, could lead to potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Chemical Reaction and Synthesis Studies
- The compound has been a subject in studies exploring the chemical reactions and synthesis of pyrrole derivatives. For example, Cirrincione et al. (1987) investigated the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, contributing to the understanding of pyrrole chemistry, which includes compounds like this compound (Cirrincione et al., 1987).
Applications in Drug Development
- Although details related to drug use and dosage are excluded as per your request, it's notable that compounds similar to this compound have been investigated for potential therapeutic applications, including as antimycobacterial agents and in anti-hepatitis B virus activities. These studies reflect the broader scope of research into the therapeutic potential of pyrrole derivatives (Biava et al., 2008), (Zhao et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-28-21(27)16-14(2)22-18(17(16)15-8-6-5-7-9-15)19(25)20(26)24-12-10-23(3)11-13-24/h5-9,22H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLGEBDHYTSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)
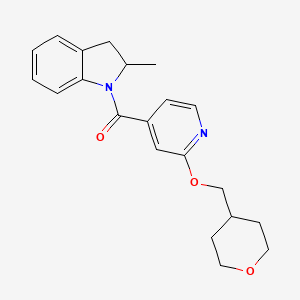

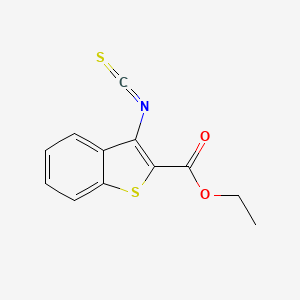
![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)

![Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3006705.png)
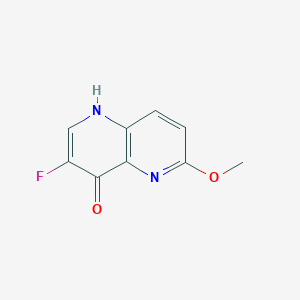

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)
